molecular formula C25H34N4S2 B11082602 N-Cyclohexyl-N'-(4-methylphenyl)-N-{3-[(4-toluidinocarbothioyl)amino]propyl}thiourea

N-Cyclohexyl-N'-(4-methylphenyl)-N-{3-[(4-toluidinocarbothioyl)amino]propyl}thiourea

Cat. No.: B11082602
M. Wt: 454.7 g/mol
InChI Key: SICORZFVMUUBRC-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N’-(4-methylphenyl)-N-{3-[(4-toluidinocarbothioyl)amino]propyl}thiourea is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methylphenyl group, and a toluidinocarbothioyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N’-(4-methylphenyl)-N-{3-[(4-toluidinocarbothioyl)amino]propyl}thiourea typically involves multiple steps. One common method includes the reaction of cyclohexylamine with 4-methylphenyl isothiocyanate to form N-cyclohexyl-N’-(4-methylphenyl)thiourea. This intermediate is then reacted with 3-aminopropylamine and 4-toluidinocarbothioyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced purification techniques like recrystallization or chromatography may be employed to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N’-(4-methylphenyl)-N-{3-[(4-toluidinocarbothioyl)amino]propyl}thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: The major products may include sulfoxides or sulfones.

    Reduction: The major products may include amines or thiols.

    Substitution: The major products depend on the nucleophile used and may include substituted thioureas.

Scientific Research Applications

N-Cyclohexyl-N’-(4-methylphenyl)-N-{3-[(4-toluidinocarbothioyl)amino]propyl}thiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N’-(4-methylphenyl)-N-{3-[(4-toluidinocarbothioyl)amino]propyl}thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-N’-(4-methylphenyl)thiourea
  • N-Cyclohexyl-N-methyl Methylone
  • N-Cyclohexyl-N-phenylglycyl-N-(4-methylphenyl)lysinamide

Uniqueness

N-Cyclohexyl-N’-(4-methylphenyl)-N-{3-[(4-toluidinocarbothioyl)amino]propyl}thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H34N4S2

Molecular Weight

454.7 g/mol

IUPAC Name

1-cyclohexyl-3-(4-methylphenyl)-1-[3-[(4-methylphenyl)carbamothioylamino]propyl]thiourea

InChI

InChI=1S/C25H34N4S2/c1-19-9-13-21(14-10-19)27-24(30)26-17-6-18-29(23-7-4-3-5-8-23)25(31)28-22-15-11-20(2)12-16-22/h9-16,23H,3-8,17-18H2,1-2H3,(H,28,31)(H2,26,27,30)

InChI Key

SICORZFVMUUBRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NCCCN(C2CCCCC2)C(=S)NC3=CC=C(C=C3)C

Origin of Product

United States

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